4-methoxy-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 4-methoxy-1H-indole-3-carbaldehyde, often involves nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile building block for the preparation of trisubstituted indole derivatives, showcasing the reactivity of indole carbaldehydes towards various nucleophiles (Yamada et al., 2009). Similarly, the synthesis of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde through the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride demonstrates another synthetic approach (Sonar, Parkin, & Crooks, 2006).
Molecular Structure Analysis
The molecular structure of indole derivatives has been extensively analyzed through crystallography. The dihedral angle between the indole and phenyl ring systems, as observed in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, provides insight into the spatial arrangement that influences its chemical reactivity and physical properties (Sonar, Parkin, & Crooks, 2006).
Chemical Reactions and Properties
Indole carbaldehydes participate in a variety of chemical reactions. For example, the formation of pyrimido[1,2-a]indole derivatives from 1-methoxy-6-nitroindole-3-carbaldehyde highlights the electrophilic nature of indole carbaldehydes and their utility in constructing complex heterocyclic systems (Yamada et al., 2009). Moreover, the synthesis of imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde illustrates another example of indole carbaldehyde reactivity, demonstrating their potential in generating a wide array of heterocyclic compounds (Suzdalev et al., 2016).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceutical chemistry. The crystal packing and van der Waals forces observed in the crystal structure of these compounds influence their physical properties and stability (Sonar, Parkin, & Crooks, 2006).
Scientific Research Applications
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Multicomponent Reactions (MCRs)
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
- Method : These compounds are used in Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : This method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
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Biologically Active Compounds
- Field : Medicinal and Pharmaceutical Chemistry
- Application : Indole derivatives, including 1H-Indole-3-carbaldehyde, are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific compound being used .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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Antifungal Properties
- Field : Biological Sciences
- Application : Indole-3-carbaldehyde has antifungal properties .
- Method : It is found on the skin of certain amphibian species, providing them with protection from chytridiomycosis .
- Results : The presence of Indole-3-carbaldehyde on the skin of these amphibians partially accounts for their resistance to this fungal disease .
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Alkaloid Synthesis
- Field : Organic Chemistry
- Application : Indole derivatives are prevalent moieties present in selected alkaloids .
- Method : The specific methods of synthesis would depend on the specific alkaloid being synthesized .
- Results : Indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms .
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Drug Discovery
- Field : Medicinal Chemistry
- Application : The indole unit is recognized as one of the most significant moieties for drug discovery .
- Method : The specific methods of application or experimental procedures would depend on the specific drug being discovered .
- Results : Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and other disorders .
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Green Chemistry
- Field : Environmental Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are used in inherently sustainable multicomponent reactions .
- Method : These reactions decrease the deployment of solvents and energy essential for the purification of intermediates .
- Results : Compared to classical stepwise synthesis, these reactions are generally high-yielding, operationally friendly, time- and cost-effective .
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Organic Synthesis
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are used as precursors for the synthesis of complex molecules .
- Method : These compounds are used in inherently sustainable multicomponent reactions .
- Results : This method decreases the deployment of solvents and energy essential for the purification of intermediates .
-
Pharmaceutical Scaffolds
- Field : Medicinal Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the assembly of pharmaceutically interesting scaffolds .
- Method : The specific methods of application or experimental procedures would depend on the specific scaffold being assembled .
- Results : This method is generally high-yielding, operationally friendly, time- and cost-effective .
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Treatment of Various Disorders
- Field : Medicinal and Pharmaceutical Chemistry
- Application : The indole unit is recognized as one of the most significant moieties for drug discovery . Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and other disorders .
- Method : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific compound being used .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Treatment of Cancer
- Field : Oncology
- Application : Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
- Method : The specific methods of application or experimental procedures would depend on the specific type of cancer being treated .
- Results : Vinblastine has shown effectiveness in the treatment of these types of cancer .
-
Natural Products Synthesis
- Field : Organic Chemistry
- Application : Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
- Method : The specific methods of synthesis would depend on the specific natural product being synthesized .
- Results : Indole derivatives are prevalent moieties present in selected alkaloids .
Safety And Hazards
4-Methoxy-1H-indole-3-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions such as wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection are recommended .
properties
IUPAC Name |
4-methoxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCEQRAPMIJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238250 | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1H-indole-3-carbaldehyde | |
CAS RN |
90734-97-7 | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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